REACTION_CXSMILES
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[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([F:9])[CH:3]=1.[N:10]([O-])=O.[Na+].O>Cl>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][NH2:10])=[C:4]([F:9])[CH:3]=1 |f:1.2|
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Name
|
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Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
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Cl
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Name
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Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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ClC1=CC(=C(N)C=C1)F
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
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Cl
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Name
|
22.8
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
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Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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N(=O)[O-].[Na+]
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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O
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Name
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diazonium salt
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Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
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|
Name
|
170
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
|
stannous chloride dihydrate
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Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Alternatively, 4-chloro-2-fluorophenyl hydrazine is prepared by the following method
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Type
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TEMPERATURE
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Details
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The solution was cooled to 0°-5° C.
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Type
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TEMPERATURE
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Details
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maintaining
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Type
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CUSTOM
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Details
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the temperature of the reaction between 0°-5°
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Type
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CUSTOM
|
Details
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The excess nitrite was destroyed by the addition of small amounts of sulfamic acid until a negative test with sulfone reagent
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Type
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CUSTOM
|
Details
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was obtained
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Type
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CUSTOM
|
Details
|
precooled to -50°
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Type
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ADDITION
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Details
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When the addition
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Type
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CUSTOM
|
Details
|
a heavy white precipitate formed
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Type
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FILTRATION
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Details
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The precipitate was collected by filtration
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Type
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ADDITION
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Details
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The pH of the solution was adjusted to 11 by the addition of 50% aqueous sodium hydroxide
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Type
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EXTRACTION
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Details
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The resulting aqueous suspension was extracted three times
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Type
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EXTRACTION
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Details
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200 parts of methylene chloride was used for each extraction
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried with anhydrous magnesium sulfate
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Type
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CUSTOM
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Details
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the solvent removed under reduced pressure of 300 mm Hg
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Name
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Type
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product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)NN)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |